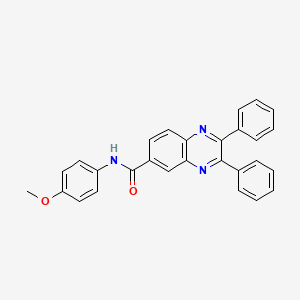![molecular formula C20H22N4O5S B11541414 N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11541414.png)
N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(N'-Cyclohexylidenehydrazinecarbonyl)méthyl]-2-nitro-N-phénylbenzène-1-sulfonamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclohexylidenehydrazinecarbonyle, un groupe nitro et un fragment phénylbenzène sulfonamide. Ses propriétés chimiques distinctes en font un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[(N'-Cyclohexylidenehydrazinecarbonyl)méthyl]-2-nitro-N-phénylbenzène-1-sulfonamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante implique la réaction de la cyclohexylidenehydrazine avec un composé carbonylé approprié pour former l'intermédiaire hydrazone. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 2-nitro-N-phénylbenzène-1-sulfonyle dans des conditions contrôlées pour obtenir le produit final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-[(N'-Cyclohexylidenehydrazinecarbonyl)méthyl]-2-nitro-N-phénylbenzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former des dérivés nitroso ou d'autres dérivés à un état d'oxydation supérieur.
Réduction : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où le fragment sulfonamide est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec du palladium sur charbon (Pd/C) ou le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donne généralement le dérivé amine correspondant, tandis que les réactions de substitution peuvent produire une variété de dérivés sulfonamide.
Applications de la recherche scientifique
N-[(N'-Cyclohexylidenehydrazinecarbonyl)méthyl]-2-nitro-N-phénylbenzène-1-sulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : La structure unique du composé lui permet d'interagir avec des molécules biologiques, ce qui le rend utile dans les études d'inhibition enzymatique et de liaison aux protéines.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du N-[(N'-Cyclohexylidenehydrazinecarbonyl)méthyl]-2-nitro-N-phénylbenzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Le groupe nitro et le fragment sulfonamide jouent un rôle crucial dans ces interactions, facilitant la liaison par liaison hydrogène ou interactions électrostatiques. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Applications De Recherche Scientifique
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding or electrostatic interactions. The exact pathways involved depend on the specific biological context and target molecules.
Propriétés
Formule moléculaire |
C20H22N4O5S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N-(cyclohexylideneamino)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C20H22N4O5S/c25-20(22-21-16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)30(28,29)19-14-8-7-13-18(19)24(26)27/h2,5-8,11-14H,1,3-4,9-10,15H2,(H,22,25) |
Clé InChI |
NBVNBPRMZYENPS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11541336.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11541350.png)
![N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11541361.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541364.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11541365.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11541367.png)
![2-methoxy-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenyl acetate](/img/structure/B11541377.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541378.png)
![2-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541379.png)

![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11541390.png)
![2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B11541396.png)
![N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11541405.png)
![3-ethyl-N-(naphthalen-2-yl)-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine](/img/structure/B11541412.png)
